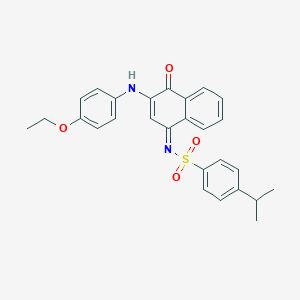
N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide, commonly known as ESI, is a synthetic compound that has been widely used in scientific research. ESI has been found to have potential applications in the field of cancer research and drug development.
Wirkmechanismus
ESI works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is essential for the proper folding and function of many other proteins in the cell. By inhibiting Hsp90, ESI disrupts the function of many other proteins, leading to cell death.
Biochemical and Physiological Effects:
ESI has been found to have a number of biochemical and physiological effects. Studies have shown that ESI can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the size of tumors in animal models. ESI has also been found to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ESI in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a useful tool for studying the mechanisms of cell death and for screening potential anticancer agents. However, ESI has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. It also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are a number of future directions for research on ESI. One area of research is the development of more effective formulations of ESI that can improve its solubility and bioavailability. Another area of research is the identification of other proteins that are targeted by ESI, which could lead to the development of new drugs with different mechanisms of action. Additionally, there is a need for more studies on the safety and toxicity of ESI, particularly in vivo.
Synthesemethoden
ESI is synthesized through a multi-step process that involves the reaction of 4-isopropylbenzenesulfonyl chloride with 4-ethoxyaniline to form the intermediate product. The intermediate product is then reacted with 4-hydroxy-1-naphthaldehyde to form ESI. The final product is obtained through purification and isolation processes.
Wissenschaftliche Forschungsanwendungen
ESI has been extensively studied for its potential as an anticancer agent. Studies have shown that ESI has the ability to induce apoptosis (programmed cell death) in cancer cells. ESI has been found to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer cells. ESI has also been found to have potential applications in the treatment of Alzheimer's disease.
Eigenschaften
Molekularformel |
C27H26N2O4S |
|---|---|
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
(NZ)-N-[3-(4-ethoxyanilino)-4-oxonaphthalen-1-ylidene]-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C27H26N2O4S/c1-4-33-21-13-11-20(12-14-21)28-26-17-25(23-7-5-6-8-24(23)27(26)30)29-34(31,32)22-15-9-19(10-16-22)18(2)3/h5-18,28H,4H2,1-3H3/b29-25- |
InChI-Schlüssel |
FTUUCAGAAOATMJ-GNVQSUKOSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)C(C)C)/C4=CC=CC=C4C2=O |
SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C4=CC=CC=C4C2=O |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C4=CC=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isopropyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281426.png)
![4-methoxy-N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281427.png)
![4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B281430.png)
![Ethyl 5-{butyryl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281431.png)
![4-bromo-N-butyryl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281440.png)
![4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281441.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281443.png)
![4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281444.png)


![Methyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281451.png)
![Ethyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281452.png)
![2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281454.png)
![Pentyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281455.png)